AAA-10 (formic)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

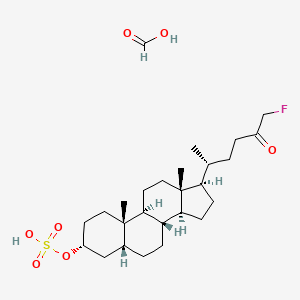

AAA-10 (formic) is an orally active inhibitor of intestinal bacterial bile salt hydrolase (BSH). It has shown significant inhibitory activity against B. thetarBSH and B. longumrBSH with IC50 values of 10 nM and 80 nM, respectively . This compound is primarily used for research purposes and is not intended for human consumption.

Métodos De Preparación

The preparation of AAA-10 (formic) involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration . The preparation method for in vivo formula involves dissolving the drug in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O .

Análisis De Reacciones Químicas

AAA-10 (formic) undergoes various chemical reactions, including inhibition of bile salt hydrolase activity in bacterial cultures. It significantly inhibits the deconjugation of glycochenodeoxycholic acid-d4 or taurocholic acid-d4 substrates of human feces . The major products formed from these reactions include decreased abundances of deoxycholic acid (DCA) and lithocholic acid (LCA) in mice feces .

Aplicaciones Científicas De Investigación

AAA-10 (formic) has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for its inhibitory effects on intestinal bacterial bile salt hydrolase . In biological research, it is used to study the effects of bile salt hydrolase inhibition on gut microbiota and its potential therapeutic applications . In medical research, it is explored for its potential to modulate bile acid metabolism and its implications in diseases related to bile acid dysregulation .

Mecanismo De Acción

The mechanism of action of AAA-10 (formic) involves the inhibition of intestinal bacterial bile salt hydrolase (BSH). By inhibiting BSH, AAA-10 (formic) reduces the deconjugation of bile acids, leading to decreased levels of deoxycholic acid (DCA) and lithocholic acid (LCA) in the gut . This inhibition results in high colonic exposure and low gut permeability .

Comparación Con Compuestos Similares

AAA-10 (formic) is unique in its potent inhibitory activity against B. thetarBSH and B. longumrBSH. Similar compounds include other BSH inhibitors, but AAA-10 (formic) stands out due to its high specificity and potency . Other similar compounds may include different BSH inhibitors with varying degrees of efficacy and specificity .

Propiedades

Fórmula molecular |

C26H43FO7S |

|---|---|

Peso molecular |

518.7 g/mol |

Nombre IUPAC |

[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;formic acid |

InChI |

InChI=1S/C25H41FO5S.CH2O2/c1-16(4-6-18(27)15-26)21-8-9-22-20-7-5-17-14-19(31-32(28,29)30)10-12-24(17,2)23(20)11-13-25(21,22)3;2-1-3/h16-17,19-23H,4-15H2,1-3H3,(H,28,29,30);1H,(H,2,3)/t16-,17-,19-,20+,21-,22+,23+,24+,25-;/m1./s1 |

Clave InChI |

OOBRPALODBKZDR-UTTLLEKRSA-N |

SMILES isomérico |

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C(=O)O |

SMILES canónico |

CC(CCC(=O)CF)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)

![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)